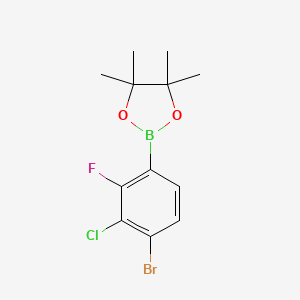

4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C12H14BBrClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms, and the boronic acid is esterified with pinacol. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 4-bromo-3-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . It can also participate in other types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, DCM) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the boronic ester to the corresponding borane.

Substitution: Nucleophiles such as amines or alcohols can substitute the halogen atoms on the phenyl ring.

Major Products Formed

The major products formed from these reactions include biaryl compounds, phenols, boranes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2.1. Cross-Coupling Reactions

One of the primary applications of boronic acids is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are significant in drug discovery and material science.

- Mechanism : The mechanism involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst, leading to the formation of a new C-C bond.

- Case Study : In a study by Murphy et al., it was demonstrated that arylboronic acids can be synthesized via Ir-catalyzed borylation of arenes followed by oxidative cleavage, showcasing the utility of 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester in synthesizing complex organic molecules .

2.2. Medicinal Chemistry

Boronic acids have gained attention for their role in developing inhibitors for various biological targets.

- Example : The compound has been explored as a potential inhibitor for proteasome activity, which is crucial in cancer therapy. Its ability to interact with specific enzymes makes it a candidate for further development as an anticancer agent.

3.1. Polymer Chemistry

Boronic esters can be utilized in creating smart materials due to their sensitivity to environmental changes, such as pH or glucose levels.

- Application : Research has shown that this compound can be incorporated into polymer matrices to develop responsive drug delivery systems .

4.1. Deboronative Functionalization

Recent studies have highlighted the use of boronic esters in deboronative functionalization, which allows for the modification of existing compounds without extensive synthetic routes.

- Methodology : A radical approach has been employed for protodeboronation, enabling transformations that were previously challenging .

Comparative Data Table

The following table summarizes some key properties and applications of this compound compared to other similar compounds:

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | C12H15BBrClF | Cross-coupling reactions, medicinal chemistry |

| 4-Chloro-3-methoxyphenylboronic acid | C10H12BClO2 | Drug development, polymer chemistry |

| 2-Fluoro-4-methoxyphenylboronic acid | C10H12BFO2 | Sensor applications, material science |

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling. The boronate complex undergoes transmetalation with the palladium species, followed by reductive elimination to form the desired biaryl product . The presence of the bromine, chlorine, and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester can be compared with other similar compounds, such as:

4-Bromo-2-fluorophenylboronic acid pinacol ester: Lacks the chlorine substituent, which may affect its reactivity and selectivity in certain reactions.

3-Chloro-2-fluorophenylboronic acid pinacol ester: Lacks the bromine substituent, which can influence its chemical properties and applications.

4-Carboxy-2-fluorophenylboronic acid pinacol ester:

The unique combination of bromine, chlorine, and fluorine substituents in this compound makes it a valuable compound for various chemical and industrial applications .

Actividad Biológica

4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a therapeutic agent in various biochemical pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H15BBrClF2O2

- Molecular Weight : 303.50 g/mol

- CAS Number : 2246613-77

Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding. These compounds often act as enzyme inhibitors or modulators by targeting specific proteins involved in disease processes.

Target Proteins

- Urease : This compound has been shown to inhibit urease, an enzyme crucial for nitrogen metabolism in certain bacteria and plants. The inhibition is stronger at acidic pH levels, suggesting potential applications in antimicrobial therapies .

- Androgen Receptors : Research indicates that boronic acids can serve as bioisosteres for nitro groups in antiandrogen therapies for prostate cancer, demonstrating promising antiproliferative activity against androgen-dependent prostate cancer cell lines .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Prostate Cancer Study : A series of compounds including this compound were evaluated for their antiproliferative effects against the LAPC-4 prostate cancer cell line. Results indicated that modifications on the boronic acid structure significantly influenced biological activity, with certain derivatives showing enhanced potency .

- Urease Inhibition Studies : In vitro studies demonstrated that this compound was one of the most effective inhibitors of urease among tested boron compounds, highlighting its potential as a therapeutic agent in managing conditions associated with urease-producing pathogens .

Discussion

The biological activity of this compound underscores its potential as a versatile therapeutic agent. Its ability to inhibit key enzymes and modulate receptor activity positions it as a candidate for further research in drug development, particularly for cancer and infectious diseases.

Propiedades

IUPAC Name |

2-(4-bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRYNAIBXBRXGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.